1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl piperazine moiety. The synthetic route typically starts with the preparation of the indole derivative, followed by the formation of the dioxepine ring and the subsequent attachment of the piperazine group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The indole and dioxepine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl piperazine derivatives and spirocyclic indole compounds. Compared to these, 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE is unique due to its specific combination of structural features, which may result in distinct biological activities and applications . Some similar compounds include:
- 1-(4-Fluorophenyl)piperazine
- Spiro[indole-3,4’-piperidine]
- 4-(2-Fluorophenyl)piperazin-1-yl derivatives
Properties
Molecular Formula |
C23H24FN3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[4,7-dihydro-1,3-dioxepine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C23H24FN3O3/c24-19-8-2-4-10-21(19)26-13-11-25(12-14-26)17-27-20-9-3-1-7-18(20)23(22(27)28)29-15-5-6-16-30-23/h1-10H,11-17H2 |
InChI Key |
DVYBNWQPNNYLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C4(C2=O)OCC=CCO4)C5=CC=CC=C5F |
Origin of Product |
United States |
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